molecular formula C22H22F3N3O2S B2459010 2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE CAS No. 881939-61-3

2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE

Cat. No.: B2459010
CAS No.: 881939-61-3
M. Wt: 449.49
InChI Key: ZBBXNADCXKYAOC-UHFFFAOYSA-N
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Description

2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE is a complex organic compound characterized by the presence of a trifluoromethyl group, a quinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, introduction of the trifluoromethyl group, and subsequent coupling with the piperidine ring. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents like dichloromethane and toluene. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted piperidine compounds .

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • [(4-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}phenyl)sulfonyl]morpholine
  • [(4-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}phenyl)sulfonyl]pyrrolidine

Uniqueness

2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-15-13-20(19-10-5-16(22(23,24)25)14-21(19)26-15)27-17-6-8-18(9-7-17)31(29,30)28-11-3-2-4-12-28/h5-10,13-14H,2-4,11-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXNADCXKYAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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